molecular formula C12H14N2O2 B1416511 {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol CAS No. 1094451-64-5

{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

Cat. No. B1416511
M. Wt: 218.25 g/mol
InChI Key: OESXAOYFSFVFKU-UHFFFAOYSA-N
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Description

This compound, also known as {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol, is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Imidazole Derivatives : Imidazole derivatives like {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol have been synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents. These derivatives can be converted into carbonyl compounds via corresponding quaternary salts, showcasing their versatility as synthons (Ohta, Hayakawa, Nishimura & Okamoto, 1987).

Corrosion Inhibition

  • Carbon Steel Corrosion Inhibition : Imidazole-based molecules, including derivatives like [4-(1H-imidazole-1-yl)-phenyl]methanol, have been applied for corrosion inhibition of 1020 carbon steel in an acidic medium. The efficiency of these inhibitors has been investigated through various methods, including gravimetric experiments and electrochemical assays (Costa et al., 2021).

Fluorescence Studies

  • Fluorescent Probe Synthesis : Derivatives of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol have been used to synthesize fluorescent probes. For instance, a compound synthesized with 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol exhibited strong fluorescence when coordinated with Zn2+, with a fluorescence quantum yield of 0.64 and a Stoke's shift of 142nm (Zheng Wen-yao, 2012).

Other Applications

  • Antimicrobial Activity : Novel benzofuran-based 1,2,3-triazoles, synthesized using click chemistry approach and involving derivatives of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol, have demonstrated high antimicrobial activity (Sunitha et al., 2017).

Future Directions

The future directions for research on {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol and other imidazole derivatives could include further exploration of their synthesis processes, investigation of their chemical reactions, and evaluation of their potential biological activities . The development of new drugs using imidazole as a synthon is a promising area of research .

properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-7,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESXAOYFSFVFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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